Isopropyl linoleate

Catalog No.
S1893342
CAS No.
22882-95-7
M.F
C21H38O2
M. Wt
322.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl linoleate

CAS Number

22882-95-7

Product Name

Isopropyl linoleate

IUPAC Name

propan-2-yl octadeca-9,12-dienoate

Molecular Formula

C21H38O2

Molecular Weight

322.5 g/mol

InChI

InChI=1S/C21H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h8-9,11-12,20H,4-7,10,13-19H2,1-3H3

InChI Key

XEIOPEQGDSYOIH-UHFFFAOYSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC(C)C

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC(C)C

Anti-inflammatory Properties:

A few in vitro (laboratory-based) studies suggest isopropyl linoleate might possess anti-inflammatory properties. For instance, one study investigated its effect on human monocytes, a type of immune cell involved in inflammation. The results indicated that isopropyl linoleate could suppress the production of inflammatory mediators in these cells []. However, further research, particularly in vivo (animal studies) and clinical trials, is necessary to confirm these findings and understand the mechanisms behind this potential anti-inflammatory effect.

Skin Barrier Function:

Isopropyl linoleate's structural similarity to linoleic acid, a major component of healthy skin barrier function, has sparked interest in its potential role in skincare. Some studies have explored its ability to improve skin hydration and barrier integrity. One study observed that topical application of isopropyl linoleate in combination with other fatty acids enhanced skin hydration in healthy volunteers []. However, more research is needed to determine the long-term effects and optimal concentrations for topical use.

Other Potential Applications:

Limited research suggests isopropyl linoleate might have applications in other areas, but these require further investigation. These include:

  • Antimicrobial activity: A few studies have explored the potential antimicrobial properties of isopropyl linoleate, but the results are inconclusive and require further investigation.
  • Wound healing: Preliminary studies suggest isopropyl linoleate might promote wound healing, but more research is needed to understand its mechanisms and efficacy [].

Isopropyl linoleate is an organic compound classified as an ester formed from the reaction of isopropyl alcohol and linoleic acid. It is characterized as a pale yellow, oily liquid with a chemical formula of C21H38O2\text{C}_{21}\text{H}_{38}\text{O}_{2} and a molecular weight of approximately 330.54 g/mol . This compound is primarily derived from vegetable oils and is commonly utilized in cosmetic formulations due to its emollient properties, which help to soften and smooth the skin's surface .

Typical of esters. These include:

  • Esterification: The formation of isopropyl linoleate from linoleic acid and isopropyl alcohol involves the removal of water.
  • Hydrolysis: In the presence of water, isopropyl linoleate can revert to its constituent alcohol and acid, particularly under acidic or basic conditions.
  • Transesterification: Isopropyl linoleate can react with other alcohols to form different esters, which is relevant in biodiesel production and other applications .

Isopropyl linoleate can be synthesized through several methods:

  • Direct Esterification: The most common method involves reacting linoleic acid with isopropyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid) to facilitate the reaction and remove water.
  • Transesterification: This method can also be employed where triglycerides from vegetable oils are reacted with isopropyl alcohol, yielding a mixture that includes isopropyl linoleate among other esters.
  • Enzymatic Synthesis: Utilizing lipases as biocatalysts allows for milder reaction conditions and potentially higher selectivity towards the desired ester product .

Isopropyl linoleate finds a variety of applications, particularly in the cosmetic industry:

  • Skin Conditioning Agent: It enhances the feel and appearance of skin by providing lubrication.
  • Emollient: Used in moisturizers, it helps to retain moisture and improve skin texture.
  • Hair Care Products: It serves as a conditioning agent in shampoos and conditioners.
  • Makeup Formulations: Its lubricating properties make it suitable for various cosmetic products .

Isopropyl linoleate shares similarities with several other fatty acid esters. Below are some comparable compounds along with their unique characteristics:

Compound NameStructure/CharacteristicsUnique Features
Isopropyl myristateEster of myristic acid; used as an emollientKnown for its lightweight feel on the skin
Isopropyl palmitateEster of palmitic acid; commonly used in cosmeticsProvides a more occlusive barrier than isopropyl linoleate
Isopropyl oleateEster of oleic acid; widely used in skin care productsKnown for its moisturizing properties
Isopropyl stearateEster of stearic acid; used for thickening formulationsImparts a creamy texture to products

Isopropyl linoleate stands out due to its unique combination of fatty acids derived from vegetable sources, making it particularly beneficial for skin conditioning without being overly occlusive . Its specific structure allows it to provide both lubrication and moisture retention effectively compared to other esters.

XLogP3

7.7

Hydrogen Bond Acceptor Count

2

Exact Mass

322.287180451 g/mol

Monoisotopic Mass

322.287180451 g/mol

Heavy Atom Count

23

Other CAS

22882-95-7

Use Classification

Cosmetics -> Binding; Emollient; Skin conditioning

General Manufacturing Information

9,12-Octadecadienoic acid (9Z,12Z)-, 1-methylethyl ester: INACTIVE

Dates

Modify: 2023-08-16

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